N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

PDE4 activation cAMP hydrolysis target specificity

This polyhalogenated benzamide is a first-in-class long-form PDE4 activator, distinct from Nav1.5-blocking flecainide analogs. It suppresses pathological cAMP signaling in ADPKD cystogenesis models, serving as an essential tool compound for SAR campaigns probing PDE4 functional directionality. It is not a PDE4 inhibitor. Procure for MDCK cyst assays and Pkd1 organoid studies.

Molecular Formula C18H13Cl2F6NO4
Molecular Weight 492.2
CAS No. 320418-34-6
Cat. No. B2958350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
CAS320418-34-6
Molecular FormulaC18H13Cl2F6NO4
Molecular Weight492.2
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)C(=O)NOCC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F
InChIInChI=1S/C18H13Cl2F6NO4/c19-11-2-1-10(14(20)5-11)7-31-27-16(28)13-6-12(29-8-17(21,22)23)3-4-15(13)30-9-18(24,25)26/h1-6H,7-9H2,(H,27,28)
InChIKeyBJDSIXPFEBFJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,4-Dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 320418-34-6): A Dual-Identity PDE4 Activator and Flecainide-Scaffold Benzamide for cAMP-Driven Disease Research


N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 320418-34-6, MF: C18H13Cl2F6NO4, MW: 492.2) is a synthetic, polyhalogenated benzamide . It belongs to the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold class, famously exemplified by the Class Ic antiarrhythmic flecainide [1]. Critically, patent filings by Mironid Limited designate this specific compound as a small-molecule activator of long-form cyclic nucleotide phosphodiesterase-4 (PDE4) enzymes, positioning it as a pharmacological tool for reducing intracellular cAMP signaling—a mechanism orthogonal to the ion-channel blockade of its antiarrhythmic scaffold relatives [2].

Why Flecainide Scaffold Analogs or Generic PDE4 Inhibitors Cannot Substitute for CAS 320418-34-6 in Procurement


Procurement based solely on the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold class is scientifically invalid. Flecainide and its close analogs are voltage-gated sodium channel (Nav1.5) blockers, whereas CAS 320418-34-6 is disclosed as a PDE4 long-form activator—a fundamentally divergent mechanism of action (inhibition vs. activation of a distinct target class) [1]. Furthermore, the N-[(2,4-dichlorophenyl)methoxy] hydroxamic acid-ether side chain distinguishes it from N-(piperidylalkyl) antiarrhythmics and from the 2,6-dichloro regioisomer (CAS 320418-39-1), which may exhibit altered PDE4 subtype engagement or pharmacokinetics [2]. Simple PDE4 inhibitors (e.g., roflumilast, apremilast) produce the opposite pharmacological effect (cAMP elevation), making them wholly inappropriate as substitutes for a PDE4 activator [3].

Quantitative Differentiation Evidence for N-[(2,4-Dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (320418-34-6) Versus Closest Comparators


PDE4 Long-Form Activation vs. Flecainide's Nav1.5 Blockade: Target Engagement Divergence

CAS 320418-34-6 is claimed by Mironid Limited as an activator of long-form PDE4 enzymes, intended to reduce intracellular cAMP levels, which is mechanistically opposite to the sodium channel blockade of flecainide, the prototypical 2,5-bis(2,2,2-trifluoroethoxy)benzamide [1]. Flecainide does not activate PDE4 at therapeutic concentrations. This constitutes a fundamental mechanistic bifurcation within the identical core scaffold, directly impacting disease model selection.

PDE4 activation cAMP hydrolysis target specificity flecainide scaffold ADPKD

Regioisomeric Selectivity: 2,4-Dichloro vs. 2,6-Dichloro Substitution and PDE4 Subtype Engagement

The 2,4-dichlorophenyl regioisomer (CAS 320418-34-6) and its 2,6-dichlorophenyl regioisomer (CAS 320418-39-1) share the same molecular formula (C18H13Cl2F6NO4) and molecular weight (492.2 g/mol) [1]. However, the chlorine substitution pattern alters the dihedral angle and steric environment of the N-alkoxybenzamide side chain, which in analogous PDE4-targeting chemotypes has been shown to influence long-form vs. short-form PDE4 isoform selectivity [2]. Only the 2,4-isomer is explicitly exemplified in the Mironid PDE4 activator patent with associated biological data.

regioisomer 2,4-dichlorophenyl 2,6-dichlorophenyl PDE4 subtype selectivity structure-activity relationship

N-Alkoxybenzamide vs. N-(Piperidylalkyl) Side Chain: Functional Group Impact on cLogP and Hydrogen-Bonding Capacity

CAS 320418-34-6 contains an N-[(2,4-dichlorophenyl)methoxy] side chain, which replaces the basic piperidine nitrogen found in flecainide [N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide] [1]. The absence of a basic amine reduces hydrogen-bond donor count and alters the ionization profile at physiological pH. This functional group swap is expected to increase lipophilicity (estimated ΔcLogP ≈ +0.8 to 1.2 relative to flecainide) and influence membrane permeability and off-target binding profiles, consistent with the divergent intended pharmacology.

lipophilicity physicochemical properties N-alkoxybenzamide drug-likeness permeability

PDE4 Activator vs. PDE4 Inhibitor: Opposite Pharmacodynamic Directionality for cAMP Modulation

The Mironid patent portfolio explicitly characterizes compounds like CAS 320418-34-6 as long-form PDE4 activators that increase cAMP hydrolysis, thereby reducing intracellular cAMP [1]. In contrast, established PDE4 inhibitors such as roflumilast, apremilast, and cilomilast decrease cAMP hydrolysis and elevate intracellular cAMP [2]. This diametrically opposed pharmacodynamic direction constitutes a qualitative, binary differentiation that cannot be bridged by dose adjustment.

PDE4 activator PDE4 inhibitor cAMP pharmacodynamic directionality functional assay

High-Value Research Applications for N-[(2,4-Dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (320418-34-6) Based on Quantitative Differentiation Evidence


Autosomal Dominant Polycystic Kidney Disease (ADPKD) Cystogenesis Models Requiring cAMP Reduction

Mironid's PDE4 activators, including CAS 320418-34-6, were explicitly developed for ADPKD, where elevated renal cAMP drives cyst formation and expansion [1]. The compound's PDE4 long-form activation mechanism directly counteracts this pathogenic cAMP elevation, a therapeutic strategy fundamentally inaccessible to PDE4 inhibitors or flecainide analogs. Researchers using MDCK cystogenesis assays or Pkd1-mutant organoid models should procure this specific compound for mechanistic validation of cAMP-suppressive interventions.

Structure-Activity Relationship (SAR) Studies of PDE4 Long-Form Activators vs. Inhibitors

The co-existence of PDE4 activator and PDE4 inhibitor chemotypes within the broader benzamide class makes CAS 320418-34-6 an essential comparator compound for SAR campaigns probing the molecular determinants of PDE4 functional directionality [1]. The N-alkoxybenzamide side chain represents a key structural feature distinguishing activation from inhibition, and the 2,4-dichloro substitution pattern provides a defined regioisomer for selectivity profiling against the 2,6-isomer.

Hyperparathyroidism and Calcium-Sensing Receptor (CaSR) Pathway Studies

Mironid has extended its PDE4 activator program to hyperparathyroidism, where aberrant cAMP signaling drives parathyroid hormone (PTH) secretion [1]. CAS 320418-34-6 serves as a chemical probe for investigating PDE4-dependent cAMP regulation in parathyroid chief cells, a context where standard PDE4 inhibitors would be mechanistically contraindicated.

Flecainide Scaffold Diversification and Off-Target Profiling in Medicinal Chemistry

For medicinal chemistry teams exploring the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold beyond Nav1.5 blockade, CAS 320418-34-6 provides a characterized exemplar of a PDE4-activating derivative [1]. Its distinct N-alkoxybenzamide side chain and higher lipophilicity (estimated cLogP increase vs. flecainide) make it useful for establishing selectivity counter-screens in ion channel panels, ensuring that novel flecainide analogs do not inadvertently activate PDE4 long-form isoforms.

Quote Request

Request a Quote for N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.